molecular formula C12H17NaO5S B13847138 4-Hydroxy propofol sulfate sodium salt

4-Hydroxy propofol sulfate sodium salt

Cat. No.: B13847138
M. Wt: 296.32 g/mol
InChI Key: AMSPPGSFPRTITC-UHFFFAOYSA-M
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Description

Overview of Propofol (B549288) as a Parent Compound in Metabolism Research

Propofol, chemically known as 2,6-diisopropylphenol, is a short-acting intravenous anesthetic agent. drugbank.comresearchgate.net Its pharmacological profile is characterized by a rapid onset and a short duration of action, which is largely attributable to its rapid and extensive metabolism. drugbank.com This rapid metabolic clearance makes propofol an important model compound for research into drug metabolism. researchgate.net The primary site of its biotransformation is the liver, though significant extrahepatic metabolism also occurs in the kidneys, lungs, and small intestine. nih.govnih.gov The complexity and efficiency of its metabolic pathways underscore its value in studies aimed at understanding the enzymatic processes that contribute to interindividual variability in drug response. researchgate.nettandfonline.com

Contextualizing Propofol Biotransformation Pathways

The metabolic conversion of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups on the parent compound, while Phase II reactions conjugate these modified compounds with endogenous polar molecules to facilitate their excretion. wikipedia.org Propofol undergoes both phases of metabolism extensively. tandfonline.com

Phase I Metabolism: The initial step for a portion of propofol involves hydroxylation. tandfonline.com This oxidation of the benzene (B151609) ring is predominantly carried out by cytochrome P450 enzymes, specifically CYP2B6 and, to a lesser degree, CYP2C9. drugbank.comnih.govresearchgate.net This reaction yields the primary active metabolite, 4-hydroxypropofol, which is also known as 2,6-diisopropyl-1,4-quinol. nih.govresearchgate.netscbt.com

Phase II Metabolism: Propofol and its Phase I metabolite are substrates for Phase II conjugation reactions. researchgate.net A significant portion of the parent propofol molecule is directly conjugated with glucuronic acid by Uridine (B1682114) 5'-diphosphate-glucuronosyltransferase (UGT) enzymes, forming propofol glucuronide. tandfonline.comresearchgate.net The 4-hydroxypropofol generated in Phase I subsequently undergoes further conjugation with either glucuronic acid or sulfate (B86663). tandfonline.comresearchgate.net The sulfation reaction results in the formation of 4-hydroxy propofol sulfate, rendering the molecule more water-soluble for renal excretion. nih.govresearchgate.net

Metabolic PhaseReaction TypeKey EnzymesParent Compound/IntermediateResulting Metabolite
Phase IHydroxylationCYP2B6, CYP2C9Propofol4-Hydroxy propofol (2,6-diisopropyl-1,4-quinol)
Phase IIGlucuronidationUGT1A9PropofolPropofol glucuronide
Phase IIGlucuronidationUGTs4-Hydroxy propofol4-Hydroxy propofol glucuronide
Phase IISulfationSulfotransferases (SULTs)4-Hydroxy propofol4-Hydroxy propofol sulfate

Identification of 4-Hydroxy Propofol Sulfate as a Key Metabolite

The hydroxylation of propofol to 4-hydroxypropofol is a critical step, creating an intermediate that can be readily processed in Phase II. researchgate.net The subsequent sulfation of this metabolite to form 4-hydroxy propofol sulfate (also referred to as 4-quinol sulphate) is a definitive step in the detoxification and elimination pathway. nih.govclinpgx.org This conjugation reaction significantly increases the hydrophilicity of the compound, which is essential for its efficient clearance from the body, primarily via urine. researchgate.net

The identification and quantification of 4-hydroxy propofol sulfate in urine and plasma are crucial in pharmacokinetic studies to fully account for the disposition of a propofol dose. Its formation is a clear illustration of the collaborative nature of Phase I and Phase II metabolic enzymes in xenobiotic biotransformation. researchgate.net As a terminal, water-soluble product, 4-hydroxy propofol sulfate represents the culmination of a metabolic pathway designed to neutralize and expel the parent drug.

Chemical Properties of 4-Hydroxy Propofol Sulfate Sodium Salt
PropertyValue
Molecular FormulaC12H17NaO5S
Molecular Weight296.32 g/mol
Alternate CAS Number114991-27-4 (Free acid)

Properties

Molecular Formula

C12H17NaO5S

Molecular Weight

296.32 g/mol

IUPAC Name

sodium;[4-hydroxy-3,5-di(propan-2-yl)phenyl] sulfate

InChI

InChI=1S/C12H18O5S.Na/c1-7(2)10-5-9(17-18(14,15)16)6-11(8(3)4)12(10)13;/h5-8,13H,1-4H3,(H,14,15,16);/q;+1/p-1

InChI Key

AMSPPGSFPRTITC-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Biochemical Pathways and Mechanisms of 4 Hydroxy Propofol Sulfate Formation

Phase I Hydroxylation of Propofol (B549288) to 4-Hydroxypropofol

Enzymatic Hydroxylation Processes

The conversion of the lipophilic propofol molecule into the more polar 4-hydroxypropofol is an oxidative reaction catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases. openanesthesia.orgmdpi.com These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes in the liver. mdpi.comnih.gov The hydroxylation reaction introduces a hydroxyl group onto the phenyl ring of propofol at the para-position, increasing its water solubility and preparing it for subsequent Phase II conjugation reactions. researchgate.netopenanesthesia.orgnih.gov

Role of Cytochrome P450 (CYP) Isoforms in 4-Hydroxylation

Multiple cytochrome P450 isoforms are capable of metabolizing propofol, contributing to a low level of interindividual variability in its clearance. nih.gov The specific enzymes involved in the 4-hydroxylation of propofol have been identified through studies using human liver microsomes, cDNA-expressed CYPs, and selective chemical inhibitors. nih.govnih.gov

Research has conclusively identified CYP2B6 and CYP2C9 as the principal enzymes responsible for the 4-hydroxylation of propofol. nih.govnih.govclinpgx.org

CYP2B6: This isoform is considered the primary determinant of interindividual variability in propofol hydroxylation. nih.gov It functions as a high-affinity, high-capacity enzyme for this metabolic reaction. nih.gov Studies have shown a strong correlation between the rate of propofol hydroxylation in human liver microsomes and the protein content and activity of CYP2B6. nih.gov Furthermore, immunoinhibition studies have demonstrated that antibodies against CYP2B6 significantly reduce the metabolic activity towards propofol, confirming its major role. nih.govnih.govnih.gov The genetic polymorphism of the CYP2B6 gene is a key factor in the observed variability in propofol metabolism among individuals. nih.govfrontiersin.org

CYP2C9: This isoform also contributes significantly to the oxidative metabolism of propofol, although to a lesser extent than CYP2B6. nih.gov It is characterized as a low-affinity, high-capacity enzyme in the context of propofol hydroxylation. nih.gov While CYP2B6 is the principal enzyme, CYP2C9 plays a notable role, particularly at lower substrate concentrations. nih.govnih.gov

While CYP2B6 and CYP2C9 are the major contributors, other CYP isoforms have been shown to have catalytic activity towards propofol, especially at higher concentrations. nih.govresearchgate.net

CYP1A2: This isoform displays catalytic activity for propofol 4-hydroxylation, and its involvement may be more significant in individuals with relatively high hepatic CYP1A2 levels. nih.govnih.gov

CYP2B11: In canines, CYP2B11, the dominant hepatic CYP2B isoform, plays a critical role in the ring-oxidative metabolism of propofol to 4-hydroxypropofol. nih.gov This highlights species-specific differences in propofol metabolism.

Oxidative Biotransformation Kinetics in Isolated Enzyme Systems

Kinetic studies using human liver microsomes and cDNA-expressed enzymes have been performed to characterize the enzymatic activity of the key CYP isoforms in propofol 4-hydroxylation. These studies determine parameters such as the Michaelis-Menten constant (K(m)), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (V(max)) or catalytic turnover rate (k(cat)).

Kinetic analysis has revealed that CYP2B6 is a high-affinity enzyme, while CYP2C9 is a low-affinity enzyme for propofol hydroxylation. nih.gov

Enzyme IsoformSystemApparent K(m) (μM)Apparent V(max) (nmol/min/mg)k(cat) (nmol/min/nmol CYP)
CYP2B6 cDNA-expressed10 ± 2-42
CYP2C9 cDNA-expressed41 ± 8--
Mixed Human Liver Microsomes18 (95% CI 15.1-20.1)2.6 (95% CI 2.45-2.68)-
Mixed Beagle Dog Microsomes7.33.8-

Data sourced from multiple studies. nih.govnih.govnih.govnih.gov

Phase II Conjugation of 4-Hydroxypropofol to Form 4-Hydroxy Propofol Sulfate (B86663)

Following the initial Phase I hydroxylation, the resulting 4-hydroxypropofol undergoes a Phase II conjugation reaction to form 4-hydroxy propofol sulfate. nih.govresearchgate.net Phase II reactions involve the addition of endogenous molecules to the Phase I metabolite, which significantly increases its water solubility and facilitates its elimination from the body, primarily through renal excretion. nih.govdrughunter.com

Sulfation Mechanisms and Associated Enzymes

The formation of 4-hydroxy propofol sulfate is a phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). This process, known as sulfation or sulfonation, involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 4-hydroxy propofol. This conjugation significantly increases the water solubility of the metabolite, preparing it for renal elimination.

While the precise SULT isoform predominantly responsible for the sulfation of 4-hydroxy propofol in humans is not definitively established in all literature, the SULT1A family is implicated in the metabolism of many phenolic compounds. frontiersin.org Research into the sulfation of structurally similar compounds, such as 4-hydroxypropranolol (B128105), has highlighted the significant role of the SULT1A3 isoform. nih.gov This suggests that SULT1A3, and potentially other isoforms within the SULT1A family, are likely the key enzymatic players in the sulfation of 4-hydroxy propofol.

The general mechanism of SULT-catalyzed sulfation involves the binding of the substrate (4-hydroxy propofol) and the cofactor (PAPS) to the active site of the enzyme. The enzyme then facilitates the nucleophilic attack of the hydroxyl group of 4-hydroxy propofol on the sulfur atom of the sulfonate group in PAPS, resulting in the formation of 4-hydroxy propofol sulfate and 3'-phosphoadenosine-5'-phosphate (PAP).

Comparative Conjugation Pathways (e.g., Glucuronidation)

Propofol itself is directly and extensively metabolized via glucuronidation to form propofol-glucuronide. nih.gov The primary enzyme responsible for this reaction in humans is UGT1A9. nih.gov In addition to the parent drug, the hydroxylated metabolite, 2,6-diisopropyl-1,4-quinol (4-hydroxy propofol), also undergoes glucuronidation to form 1-quinol glucuronide and 4-quinol glucuronide. researchgate.net Other UGT isoforms, such as UGT1A6, UGT1A7, UGT1A8, and UGT1A10, have been shown to contribute to the extrahepatic metabolism of propofol. nih.gov

The following table provides a comparative overview of the key enzymes involved in the sulfation and glucuronidation of propofol and its primary hydroxylated metabolite:

Conjugation Pathway Primary Substrate(s) Key Enzymes (Human) Cofactor
Sulfation 4-Hydroxy propofolSulfotransferases (SULTs), particularly implicated SULT1A family (e.g., SULT1A3)3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Glucuronidation Propofol, 4-Hydroxy propofolUDP-glucuronosyltransferases (UGTs), primarily UGT1A9 for direct propofol glucuronidation; also UGT1A6, UGT1A7, UGT1A8, UGT1A10Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA)

Relative Contribution of Sulfation in Overall Metabolic Fate

In the comprehensive metabolic clearance of propofol, sulfation represents a minor pathway compared to glucuronidation. nih.gov The majority of a propofol dose is eliminated in the urine as glucuronide conjugates. Studies quantifying the urinary metabolites of propofol have consistently demonstrated the predominance of glucuronidated products.

Research has shown that after administration, a significant portion of propofol is recovered in the urine as various metabolites. Propofol glucuronide is the most abundant of these, accounting for a substantial percentage of the eliminated dose. researchgate.netnih.gov The sulfated metabolite, 4-quinol sulphate (4-hydroxy propofol sulfate), constitutes a much smaller fraction of the total metabolites recovered in urine. researchgate.netresearchgate.net

The following interactive data table summarizes findings on the relative proportions of propofol metabolites found in urine, illustrating the minor contribution of the sulfation pathway.

Metabolite Percentage of Total Urinary Metabolites (Mean)
Propofol glucuronide (PG)76%
1-Quinol glucuronide (1-QG)12%
4-Quinol glucuronide (4-QG)8%
4-Quinol sulphate (4-QS)4%

Note: These percentages can exhibit inter-patient variability. oup.com

Enzymology and Genetic Regulation in the Formation of 4 Hydroxy Propofol Sulfate

Enzymatic Kinetics of Propofol (B549288) Hydroxylation and Subsequent Sulfation

The formation of 4-hydroxy propofol sulfate (B86663) is a two-step metabolic process. The initial and rate-limiting step is the hydroxylation of the parent propofol molecule, followed by the sulfation of the newly formed hydroxyl group.

The kinetics of the enzymatic reactions involved in the formation of 4-hydroxy propofol sulfate are crucial for understanding the rate and capacity of this metabolic pathway. The Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide insight into the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.

Propofol Hydroxylation: The hydroxylation of propofol to 4-hydroxy propofol is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and, to a lesser extent, CYP2C9. nih.govnih.govfrontiersin.org Kinetic analyses have demonstrated that CYP2B6 is a high-affinity enzyme for this reaction, as indicated by its low Michaelis-Menten constant (Km). nih.gov In contrast, CYP2C9 exhibits a lower affinity for propofol hydroxylation. nih.gov

One study using cDNA-expressed CYPs reported a Km of 10 ± 2 µM for propofol hydroxylation by CYP2B6. nih.gov Another study found a similar Km of 30 µM and a catalytic rate (kcat or Vmax) of 42 nmol of 4-hydroxypropofol formed per minute per nmol of CYP2B6. nih.gov For CYP2C9, a Km of 41 ± 8 µM has been reported, indicating a lower affinity for propofol compared to CYP2B6. nih.gov While various genetic polymorphisms of CYP2C9 have been shown to alter its Vmax in vitro, a specific Vmax value for the wild-type enzyme in propofol hydroxylation is not consistently reported. jst.go.jp

Interactive Data Table: Michaelis-Menten Parameters for Propofol Hydroxylation

EnzymeKm (µM)Vmax (kcat)
CYP2B6 10 ± 2 nih.gov42 nmol/min/nmol CYP2B6 nih.gov
CYP2B6 30 nih.gov
CYP2C9 41 ± 8 nih.govData not available

4-Hydroxy Propofol Sulfation: Following its formation, 4-hydroxy propofol undergoes phase II metabolism, including sulfation, which is catalyzed by sulfotransferase (SULT) enzymes. While it is known that SULT enzymes from the SULT1A family are involved in the metabolism of phenolic compounds, specific Michaelis-Menten parameters (Km and Vmax) for the sulfation of 4-hydroxy propofol are not well-documented in the scientific literature. frontiersin.orgnih.gov Research on structurally similar compounds, such as 4-hydroxypropranolol (B128105), suggests that SULT1A3 may have a high affinity for such substrates. nih.gov

The relative contributions of different enzymes to the formation of 4-hydroxy propofol sulfate are determined by their substrate specificity and catalytic efficiency.

For the initial hydroxylation step, CYP2B6 is considered the principal enzyme responsible for the interindividual variability in propofol oxidation. nih.gov This is supported by immunoinhibition studies, which have shown that antibodies against CYP2B6 can inhibit propofol hydroxylation in human liver microsomes by approximately 56%, whereas antibodies against CYP2C isoforms result in only about 16% inhibition. nih.gov The combination of a low Km and high catalytic capacity makes CYP2B6 a highly efficient enzyme for propofol hydroxylation. nih.gov Although CYP2C9 also contributes to this metabolic step, its lower affinity suggests it plays a more significant role at higher concentrations of propofol. nih.gov

Genetic Polymorphisms Affecting Metabolic Enzyme Activities

Genetic variations in the genes encoding the enzymes responsible for propofol metabolism can lead to significant interindividual differences in the rate of formation of 4-hydroxy propofol sulfate.

The CYP2B6 gene is highly polymorphic, and several of its genetic variants have been shown to alter enzyme activity. For instance, the CYP2B6 c.516G>T (rs3745274) polymorphism has been associated with decreased metabolism of propofol. frontiersin.org Individuals carrying the T allele tend to have slower metabolism of the drug. frontiersin.org This can lead to altered pharmacokinetic profiles and variability in clinical response to propofol.

The CYP2C9 gene also exhibits a number of genetic polymorphisms, with some variants leading to decreased enzyme activity. frontiersin.orgjst.go.jp While in vitro studies have demonstrated that certain CYP2C9 alleles can significantly decrease the intrinsic clearance of propofol, clinical studies have generally not found a strong correlation between CYP2C9 genotypes and propofol pharmacokinetics. nih.govjst.go.jp This suggests that while CYP2C9 is involved in propofol metabolism, its genetic polymorphisms are not a major determinant of the interindividual variability observed in clinical practice. nih.gov

P450 Oxidoreductase (POR): The activity of all microsomal cytochrome P450 enzymes, including CYP2B6, is dependent on the electron-donating function of P450 oxidoreductase (POR). Genetic variations in the POR gene can, therefore, indirectly affect the rate of propofol hydroxylation. The POR rs2868177 polymorphism (g.6593A>G) has been shown to significantly influence CYP2B6 activity. nih.gov Studies have indicated that individuals with the AA genotype for this polymorphism exhibit lower CYP2B6 activity compared to those with AG or GG genotypes. nih.gov

Sulfotransferases (SULTs): Genetic polymorphisms in sulfotransferase enzymes, particularly in the SULT1A family, are known to affect the metabolism of a wide range of substrates. nih.gov While the direct impact of SULT1A1 or other SULT gene polymorphisms on the sulfation of 4-hydroxy propofol has not been extensively studied, it is plausible that such variations could contribute to interindividual differences in the formation of 4-hydroxy propofol sulfate. Given the role of SULT1A1 in metabolizing phenolic compounds, genetic variants of SULT1A1 that result in altered enzyme activity could potentially influence the clearance of 4-hydroxy propofol via the sulfation pathway. nih.gov

Interactive Data Table: Genetic Polymorphisms and Their Functional Impact

GenePolymorphismEffect on Enzyme ActivityConsequence for 4-Hydroxy Propofol Sulfate Formation
CYP2B6 c.516G>T (rs3745274)DecreasedSlower formation of 4-hydroxy propofol
CYP2C9 Various allelesAltered in vitro, but minimal clinical impact on propofol pharmacokineticsMinor influence on the overall formation rate
POR rs2868177 (g.6593A>G)AA genotype associated with lower CYP2B6 activityIndirectly reduces the rate of 4-hydroxy propofol formation
SULT1A1 Various allelesAltered sulfation of phenolic compoundsPotential for altered rate of 4-hydroxy propofol sulfation (requires further research)

In Vitro Experimental Models for Enzyme Characterization

The elucidation of the enzymatic pathways responsible for the formation of 4-hydroxy propofol sulfate relies heavily on in vitro experimental models. These systems allow for a detailed investigation of the specific enzymes involved, their kinetics, and their regulation under controlled laboratory conditions. The primary models utilized for characterizing the sulfation of 4-hydroxy propofol include liver microsomal preparations from various species, recombinant enzyme expression systems, and targeted inhibition studies.

Utilization of Liver Microsomal Preparations (Human, Canine, Rodent)

Liver microsomal preparations are a cornerstone of in vitro drug metabolism studies. These preparations contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the initial hydroxylation of propofol to 4-hydroxy propofol. While sulfotransferases (SULTs), the enzymes that catalyze the subsequent sulfation step, are primarily cytosolic enzymes, microsomal preparations are often used in conjunction with cytosolic fractions to study the complete metabolic pathway from the parent drug to the final sulfate conjugate.

Human Liver Microsomes: Studies using human liver microsomes have been instrumental in confirming the role of CYP2B6 and, to a lesser extent, CYP2C9 in the formation of 4-hydroxy propofol. These in vitro models allow for the determination of kinetic parameters of this initial hydroxylation step. While the sulfation of 4-hydroxy propofol is a subsequent cytosolic event, understanding the rate of its formation in microsomes is crucial for a complete picture of the metabolic cascade.

Canine Liver Microsomes: Research has highlighted species-specific differences in propofol metabolism. In dogs, the formation of 4-hydroxy propofol is a critical initial step in the drug's elimination. Studies utilizing canine liver microsomes have identified CYP2B11 as the primary enzyme responsible for propofol hydroxylation. Breed-specific differences in the activity of this enzyme have been observed, with greyhounds exhibiting slower propofol clearance, which may be attributed to lower CYP2B11 activity. While these studies focus on the hydroxylation step, they provide the necessary context for subsequent investigations into the sulfation of the resulting 4-hydroxy propofol in canine models.

Table 1: Cytochrome P450 Isoforms Involved in 4-Hydroxy Propofol Formation in Liver Microsomes from Different Species

SpeciesPrimary CYP Isoform(s)Reference
HumanCYP2B6, CYP2C9
CanineCYP2B11
Rodent (Rat)CYP2B1/2

Recombinant Enzyme Expression Systems for Isoform-Specific Analysis

To pinpoint the specific enzymes responsible for a particular metabolic reaction, recombinant enzyme expression systems are invaluable. These systems involve the expression of a single, purified enzyme in a host cell line that otherwise lacks drug-metabolizing activity. This approach allows for the unambiguous characterization of the activity of individual enzyme isoforms toward a specific substrate.

For the sulfation of 4-hydroxy propofol, this methodology would involve incubating 4-hydroxy propofol with a panel of recombinant human sulfotransferase (SULT) isoforms to identify which ones catalyze the formation of 4-hydroxy propofol sulfate. While direct studies on 4-hydroxy propofol sulfation using this method are not extensively documented in the available literature, research on analogous compounds provides strong indications of the likely candidates.

A study on the sulfation of 4-hydroxypropranolol, a structurally similar beta-blocker metabolite, utilized a panel of five recombinant human SULT isoforms (SULT1A1, SULT1A3, SULT1B1, SULT1E1, and SULT2A1). The results demonstrated that SULT1A3 exhibited the highest activity for the sulfation of 4-hydroxypropranolol. Given the structural similarities between 4-hydroxypropranolol and 4-hydroxy propofol, it is highly probable that SULT1A3, and potentially other isoforms of the SULT1A family, are the primary enzymes responsible for the sulfation of 4-hydroxy propofol in humans. The SULT1A family is known for its role in the metabolism of a wide range of phenolic compounds.

Table 2: Activity of Recombinant Human SULT Isoforms in the Sulfation of 4-Hydroxypropranolol (as an analogue for 4-Hydroxy propofol)

Recombinant SULT IsoformRelative Sulfation ActivityReference
SULT1A1Active
SULT1A3Highly Active
SULT1B1Active
SULT1E1Active
SULT2A1No Activity

Further research employing recombinant SULT isoforms is necessary to definitively identify and characterize the specific enzymes involved in 4-hydroxy propofol sulfate formation and to determine their kinetic parameters.

Inhibition Studies for Enzyme Identification and Characterization

Inhibition studies are a powerful tool for identifying the contribution of specific enzymes to a metabolic pathway within a complex biological matrix like liver cytosol. This approach involves the use of known selective inhibitors of different enzyme families and isoforms. If a selective inhibitor of a particular enzyme significantly reduces the rate of metabolite formation, it provides strong evidence for the involvement of that enzyme.

In the context of 4-hydroxy propofol sulfate formation, inhibition studies would typically be conducted using human liver cytosol, which contains the full complement of SULT enzymes. By incubating 4-hydroxy propofol with liver cytosol in the presence and absence of various SULT inhibitors, the specific isoforms responsible for its sulfation can be identified.

For example, if mefenamic acid were to potently inhibit the formation of 4-hydroxy propofol sulfate in human liver cytosol, it would strongly suggest the involvement of SULT1A1. Conversely, if an inhibitor of a different SULT family showed no effect, it would indicate that family's lack of involvement.

The characterization of the inhibitory profiles of various compounds against 4-hydroxy propofol sulfation is crucial for predicting potential drug-drug interactions, where co-administered drugs might compete for the same metabolic pathway, leading to altered drug efficacy or toxicity.

Analytical Methodologies for the Detection and Quantification of 4 Hydroxy Propofol Sulfate Sodium Salt

Chromatographic Separation Techniques

The separation of 4-Hydroxy propofol (B549288) sulfate (B86663) from complex biological matrices is predominantly achieved through reversed-phase chromatography. High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), form the cornerstone of these separation strategies.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods have been foundational in the analysis of propofol and its metabolites. labmedica.com For the separation of conjugated metabolites like 4-Hydroxy propofol sulfate, reversed-phase columns are commonly employed. A typical HPLC setup involves a C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte of interest. The mobile phase composition is critical for achieving optimal separation and often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of buffers helps to control the pH and ensure consistent ionization of the analyte, which is crucial for reproducible retention times.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

To enhance the speed and efficiency of separation, UHPLC systems are increasingly utilized. These systems operate at higher pressures and use columns packed with smaller particles (typically sub-2 µm), leading to sharper peaks and improved resolution. One validated LC-MS/MS method for the quantification of propofol metabolites, including 4-hydroxypropofol 4-sulfate (4-QS), employs a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm). nih.gov The gradient elution with a mobile phase containing an ammonium (B1175870) fluoride (B91410) buffer has been shown to increase the ion response sensitivity for these analytes. nih.gov

Table 1: Chromatographic Conditions for the Analysis of 4-Hydroxy Propofol Sulfate

Parameter HPLC UHPLC
Column C18 Reversed-Phase Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 × 50 mm)
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer Gradient with an ammonium fluoride buffer
Flow Rate Typically 0.5 - 1.5 mL/min Typically 0.2 - 0.6 mL/min
Column Temperature Often ambient or slightly elevated (e.g., 30 °C) 30 °C
Injection Volume 5 - 20 µL 10 µL

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the definitive technique for the detection and structural confirmation of 4-Hydroxy propofol sulfate, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful tool for quantitative analysis.

Electrospray Ionization (ESI) Mass Spectrometry (MS)

Electrospray ionization is the most common ionization technique for analyzing polar and thermally labile molecules like sulfate conjugates. For 4-Hydroxy propofol sulfate, ESI is typically performed in the negative ion mode, as the sulfate group readily loses a proton to form a negatively charged ion. nih.gov This process is highly efficient and results in the generation of a prominent deprotonated molecule, [M-H]⁻, which can then be subjected to further mass analysis. The source temperature and capillary voltage are optimized to maximize the signal of the target analyte while minimizing in-source fragmentation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is indispensable for both the structural confirmation and quantification of 4-Hydroxy propofol sulfate. In this technique, the precursor ion (the deprotonated molecule) is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, as it monitors a specific precursor-to-product ion transition.

For a related compound, propofol sulfate, the precursor ion at m/z 257 (deprotonated propofol sulfate) yields product ions at m/z 177 (deprotonated propofol) and m/z 80 ([SO₃]⁻). nih.gov The fragmentation of sulfated compounds often results in the characteristic loss of the sulfate group (SO₃), which corresponds to a neutral loss of 80 Da, or the generation of the sulfate radical anion at m/z 80. nih.govnih.gov

Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (QQQ) Implementations

Both Triple Quadrupole (QQQ) and Quadrupole Time-of-Flight (QTOF) mass spectrometers are widely used for the analysis of 4-Hydroxy propofol sulfate.

Triple Quadrupole (QQQ) Mass Spectrometry: QQQ instruments are the gold standard for quantitative analysis due to their high sensitivity and selectivity in MRM mode. labmedica.com An LC-MS/MS method for the quantification of propofol and its metabolites, including 4-hydroxypropofol 4-sulfate, was developed using an AB SCIEX QTRAP® 4500 LC/MS/MS system. labmedica.com A Waters Xevo® TQD tandem mass spectrometer is another example of a triple quadrupole instrument used for this purpose. nih.gov

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: QTOF instruments provide high-resolution and accurate mass data, which is invaluable for the structural elucidation of unknown metabolites and for confirming the elemental composition of known compounds. nih.gov The existence of propofol sulfate as a human metabolite has been verified using both LC-ESI-QQQ-MS and LC-ESI-QTOF-MS. nih.gov High-resolution mass spectrometry can confirm the fragmentation pathways proposed in tandem MS experiments. labmedica.com

Table 2: Mass Spectrometric Parameters for 4-Hydroxy Propofol Sulfate Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (m/z) Specific to the deprotonated molecule
Product Ions (m/z) Characteristic fragments resulting from the loss of the sulfate group and other cleavages
Mass Spectrometer Types Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (QTOF)
Scan Type Multiple Reaction Monitoring (MRM) for quantification
Source Temperature e.g., 150 °C
Capillary Voltage e.g., 2.4 kV

Fluorescence Detection for Specificity and Sensitivity

Fluorescence detection, often coupled with high-performance liquid chromatography (HPLC), serves as a robust method for quantifying propofol and its metabolites. oup.comnih.gov This technique leverages the intrinsic fluorescent properties of the phenolic group within the molecule. When excited by a specific wavelength of light, the compound emits light at a longer, characteristic wavelength. nih.gov

For the parent compound propofol, excitation and emission wavelengths are commonly set around 276 nm and 310 nm, respectively. oup.comnih.gov While specific parameters for 4-hydroxy propofol sulfate are not always detailed separately from the parent compound, the structural similarity suggests that fluorescence detection is a viable and sensitive approach. The specificity of fluorescence detection is advantageous as not all molecules fluoresce, thereby reducing background interference from other components in a biological sample. This results in a better signal-to-noise ratio and, consequently, lower limits of detection compared to less specific methods like UV detection. oup.com The sensitivity achieved with fluorescence can rival that of some mass spectrometry techniques, making it a cost-effective yet powerful tool for many laboratories. oup.com

Sample Preparation Strategies for Biological Matrices (e.g., Microsomal Incubations, Urine)

The analysis of 4-hydroxy propofol sulfate in biological matrices such as urine or microsomal incubation media presents a significant challenge due to the complexity of these samples. Effective sample preparation is a critical step to remove proteins, salts, and other endogenous components that can interfere with analysis and damage analytical instrumentation.

Protein Precipitation and Solid-Phase Extraction (SPE)

Protein precipitation is a common initial step for samples with high protein content, such as plasma or microsomal incubations. mdpi.com This technique typically involves adding an organic solvent like acetonitrile to the sample, which denatures and precipitates the proteins. nih.gov After centrifugation, the clear supernatant containing the analyte of interest can be collected for further processing or direct injection into the analytical system. nih.gov

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For propofol and its metabolites, derivatization can be employed to enhance volatility for gas chromatography (GC) or to improve ionization efficiency for mass spectrometry (MS). researchgate.net

One notable technique is azo-coupling, where a diazonium salt reacts with the phenolic group of propofol to introduce a readily ionizable site into the molecule. researchgate.netnih.gov This significantly enhances the signal in electrospray ionization (ESI) mass spectrometry, leading to much lower limits of quantification, with sensitivities reaching the picogram-per-milliliter (pg/mL) level in urine. nih.gov Another common approach, particularly for GC-MS analysis, is trimethylsilyl (B98337) (TMS) derivatization. This process replaces the active hydrogen on the hydroxyl group with a TMS group, which increases the thermal stability and volatility of the metabolites, improving their chromatographic properties. researchgate.net

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. This establishes the performance characteristics of the method and ensures that the data generated are accurate and reproducible.

Linearity and Calibration Curve Development

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by analyzing a series of standards of known concentrations. For HPLC-fluorescence methods used to quantify propofol, the standard curve typically ranges from 5 to 2000 ng/mL. oup.comresearchgate.net The relationship between concentration and response is assessed using a linear regression model, and a correlation coefficient (r²) of 0.99 or better is generally required to demonstrate acceptable linearity. researchgate.net

Table 1: Example Linearity Parameters for Propofol Analysis

Analytical Method Linear Range Correlation Coefficient (r²)
HPLC-Fluorescence 5–2000 ng/mL > 0.99
HPLC-Fluorescence 0.4–40 mg/L Not specified

Note: Data in this table is based on methods for propofol, which serve as a proxy for its metabolites. oup.comnih.govnih.gov

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters are critical for studies involving low concentrations of metabolites. For instance, a validated HPLC-fluorescence method for propofol in low-volume blood samples reported an LOQ of 0.4 mg/L. nih.gov Derivatization techniques coupled with LC-MS/MS have been shown to achieve exceptionally low LOQs for propofol, such as 0.4 pg/mL in urine, highlighting the significant enhancement in sensitivity these methods provide. nih.gov

Table 2: Reported Sensitivity Parameters for Propofol and its Metabolites

Analytical Method Matrix Limit of Quantification (LOQ)
HPLC-Fluorescence Whole Blood 0.4 mg/L
LC-MS/MS with Derivatization Urine 0.4 pg/mL
LC-MS/MS with Derivatization Blood 0.1 ng/mL

Note: The sensitivity can vary significantly based on the specific technique and biological matrix being analyzed. nih.govnih.govnih.gov

Reproducibility and Accuracy

The reliability of any analytical methodology hinges on its ability to produce consistent and accurate results. In the quantification of 4-Hydroxy propofol sulfate sodium salt, establishing the reproducibility and accuracy of the chosen method is paramount for ensuring the validity of experimental data. This section delves into the critical parameters of reproducibility (precision) and accuracy, presenting detailed research findings from validation studies of analytical techniques applied to this specific metabolite.

Reproducibility

Reproducibility, often assessed through precision studies, measures the degree of agreement among a series of measurements of the same homogenous sample under the same prescribed conditions. These studies are typically divided into intra-day precision (repeatability) and inter-day precision (intermediate precision).

A significant study detailing the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive analysis of propofol and its metabolites, including 4-hydroxypropofol 4-sulfate (4-QS), in urine provides valuable data on the method's precision. nih.gov The precision was evaluated using quality control (QC) samples at three different concentrations. nih.gov

The intra-day and inter-day precision for the analysis of 4-hydroxypropofol 4-sulfate are summarized below. The precision is expressed as the coefficient of variation (%CV), which is a measure of the relative standard deviation.

Precision of 4-Hydroxy Propofol Sulfate (4-QS) Analysis by LC-MS/MS
QC LevelConcentration (µg/mL)Precision (%CV)
Low0.209.9
Medium0.78.7
High8.02.0

The data indicates that the LC-MS/MS method demonstrates good precision for the quantification of 4-hydroxypropofol 4-sulfate in urine across a range of concentrations. nih.gov The coefficient of variation was well within acceptable limits for bioanalytical method validation, highlighting the method's consistency.

Accuracy

Accuracy refers to the closeness of a measured value to a standard or known value. It is a measure of the systematic error of a method. In the context of analytical chemistry, accuracy is often determined by recovery studies or by analyzing certified reference materials.

Further validation studies for the analysis of propofol and its metabolites have reported recoveries greater than 85% for all compounds, which would include the sulfate conjugate.

It is also important to consider the potential for matrix effects, which can impact the accuracy of a method. In the analysis of 4-hydroxypropofol 4-sulfate in urine, the average matrix effect was found to be 27.0%. nih.gov While this is a notable effect, the use of a stable isotope-labeled internal standard helps to correct for this and ensure accurate quantification. nih.gov

Accuracy and Recovery Data for Propofol Metabolite Analysis
ParameterFinding
Percent Bias-4.2 ng/mL
Recovery>85%
Matrix Effect (4-QS)27.0%

Pharmacokinetic and Dispositional Aspects of 4 Hydroxy Propofol Sulfate in Non Human Models

Formation and Clearance Rates in Animal Models (e.g., Canine, Rodent)

In animal models, the formation of 4-hydroxy propofol (B549288) sulfate (B86663) is a two-step process initiated by the action of cytochrome P450 (CYP) enzymes, which hydroxylate propofol at the para-position of the phenol (B47542) ring. This is followed by sulfation, a phase II conjugation reaction.

In rodent models, particularly rats, there is a pronounced tendency towards sulfate conjugation of 4-hydroxy propofol. Studies have shown that after the administration of propofol, a significant portion is cleared through the formation of its quinol metabolite and subsequent conjugation. Biliary excretion and enterohepatic recirculation have been observed in rats, which can influence the metabolic profile and lead to increased sulfate conjugation nih.govtandfonline.com. The clearance of propofol in rats is also rapid, and like in dogs, the metabolites are primarily eliminated via urine nih.gov.

Interactive Data Table: Propofol Clearance in Animal Models

Animal ModelPropofol Clearance Rate (mL/kg/min)Primary Metabolic PathwaysReference
Dog50.1 (± 3.9)Glucuronidation, Sulfation bohrium.com
RatVaries with altitudeGlucuronidation, Sulfation nih.govbenthamdirect.com

Note: This table reflects the clearance of the parent drug, propofol, as specific data for 4-hydroxy propofol sulfate is limited.

Inter-Species and Intra-Species Variability in Metabolite Formation and Excretion

Significant variability in the formation and excretion of propofol metabolites, including 4-hydroxy propofol sulfate, exists both between and within species.

Inter-species variability is prominently observed when comparing rodents, canines, and other laboratory animals. For instance, studies comparing the urinary metabolite profiles of propofol in rats, dogs, and rabbits have revealed marked differences. Biliary excretion leading to enterohepatic recirculation, which enhances sulfate conjugation, is significant in rats and dogs but minimal in rabbits nih.govtandfonline.com. This results in a distinct interspecies variation in the clearance and metabolite profiles nih.govtandfonline.com.

The ratio of glucuronidated to sulfated metabolites of 4-hydroxy propofol can also differ substantially between species, reflecting variations in the activity of UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes.

Intra-species variability can also be observed and may be attributed to genetic polymorphisms in the metabolizing enzymes, such as the CYP2B6 isoform, which is involved in the initial hydroxylation of propofol nih.gov. While this has been more extensively studied in humans, similar genetic variations likely contribute to differences in metabolic profiles within animal populations.

Extrahepatic Contributions to Metabolite Formation and Disposition

While the liver is the principal site of propofol metabolism, evidence from animal studies suggests that extrahepatic tissues also play a role in the formation and disposition of its metabolites. The total body clearance of propofol in some species exceeds hepatic blood flow, indicating metabolism at other sites nih.gov.

The contribution of these extrahepatic tissues to the specific formation of 4-hydroxy propofol sulfate is an area that requires further investigation.

Role as a Biomarker for Hepatic Oxidative and Conjugative Capacities in Preclinical Studies

The formation of 4-hydroxy propofol sulfate involves both a phase I oxidative reaction (hydroxylation) and a phase II conjugation reaction (sulfation). This metabolic pathway makes it a potential candidate as a biomarker for assessing both hepatic oxidative and conjugative functions in preclinical studies.

A change in the rate of formation or excretion of 4-hydroxy propofol sulfate could theoretically reflect alterations in the activity of the responsible CYP450 enzymes or sulfotransferases. For instance, induction or inhibition of these enzyme systems by other drugs or disease states could potentially be monitored by measuring the levels of this metabolite.

However, based on the available scientific literature, the specific use of 4-hydroxy propofol sulfate as a validated biomarker for these capacities in preclinical models has not been extensively documented. While some studies have explored the hepatoprotective effects of propofol in experimental models of liver injury, they have not specifically focused on the utility of its sulfate metabolite as a biomarker of hepatic function plos.org. Further research is needed to establish a clear and reliable correlation between the pharmacokinetic profile of 4-hydroxy propofol sulfate and the oxidative and conjugative status of the liver in preclinical settings.

Research Applications and Future Directions

Synthetic Methodologies for Reference Standard Production

The availability of high-purity reference standards is fundamental for accurate research, including quantitative analysis in biological matrices and in vitro toxicological studies. The production of 4-Hydroxy propofol (B549288) sulfate (B86663) sodium salt for research purposes involves precise laboratory synthesis and rigorous characterization.

Laboratory Synthesis Approaches for 4-Hydroxy Propofol Sulfate Sodium Salt

The synthesis of this compound as a reference standard is not a trivial process and typically involves a multi-step approach. While specific proprietary synthesis pathways may vary between manufacturers, a general plausible route can be conceptualized based on established organic chemistry principles.

The process would logically begin with the synthesis of the precursor, 4-hydroxy propofol (2,6-diisopropyl-1,4-quinol). This can be achieved through the regioselective hydroxylation of propofol. Following the successful synthesis and purification of 4-hydroxy propofol, the next critical step is sulfation. This involves the introduction of a sulfate group onto the hydroxyl moiety of the precursor. Several methods exist for the sulfation of phenolic compounds, including:

Reaction with Sulfur Trioxide Complexes: A common method involves reacting the phenol (B47542) with a sulfur trioxide complex, such as the sulfur trioxide pyridine (B92270) complex or sulfur trioxide trimethylamine (B31210) complex. These reagents are generally milder and more selective than using sulfur trioxide alone.

Reaction with Chlorosulfonic Acid: This is a more reactive agent and requires careful control of reaction conditions to avoid side reactions.

Enzymatic Synthesis: While less common for bulk synthesis, enzymatic methods using sulfotransferases could offer high selectivity.

After the sulfation reaction, the resulting sulfate ester is typically isolated as its sodium salt to enhance stability and water solubility. This is usually achieved by neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by purification steps like crystallization or chromatography to yield the final high-purity this compound.

Characterization of Synthesized Reference Materials for Research Purity

Once synthesized, the reference material must undergo extensive characterization to confirm its identity, purity, and potency. This is a critical step to ensure the reliability and validity of any research conducted using the standard. eurofins.com Primary reference standards are expected to have a purity of 99.5% or higher. eurofins.com A comprehensive Certificate of Analysis (CoA) is generated, detailing the findings from a battery of analytical tests. resolvemass.ca

Key characterization techniques include:

Analytical TechniquePurposeTypical Findings for this compound
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.A primary peak corresponding to the target compound with purity typically >99%, and identification of any minor impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight and structure of the compound.Detection of the correct molecular ion for the sulfate conjugate, confirming the mass of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure and confirm the identity of the compound.¹H and ¹³C NMR spectra would confirm the arrangement of protons and carbons, including the diisopropyl groups and the aromatic ring structure, and verify the position of the sulfate group.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for O-H (if any residual), C-H (aliphatic and aromatic), S=O, and S-O bonds, confirming the presence of the sulfate ester.
Elemental Analysis To determine the elemental composition (C, H, O, S, Na) of the compound.The experimentally determined percentages of each element should align with the theoretical values calculated from the molecular formula.

These analytical tests collectively provide a comprehensive profile of the synthesized reference standard, ensuring it is suitable for its intended research applications. resolvemass.cacreative-biolabs.com

In Vitro Drug-Drug Interaction Studies Involving 4-Hydroxy Propofol Sulfate Formation

The metabolic pathway leading to 4-Hydroxy propofol sulfate involves both Phase I (hydroxylation) and Phase II (sulfation) enzymes. researchgate.net This creates multiple points where co-administered drugs could potentially interfere, leading to drug-drug interactions (DDIs). In vitro studies are crucial for identifying and characterizing these potential interactions.

Propofol itself is known to be an inhibitor of certain cytochrome P450 enzymes, such as CYP3A4. nih.gov Furthermore, it can inhibit Phase II enzymes, including uridine (B1682114) diphosphate-glucuronosyltransferases (UDPGTs). nih.gov DDI studies for 4-hydroxy propofol sulfate formation would focus on how other drugs affect the enzymes responsible for its synthesis. These studies typically utilize human liver microsomes or recombinant human enzymes to assess the interaction potential.

A typical experimental design would involve:

Incubating the enzyme source (e.g., human liver microsomes) with the substrate (propofol).

Adding a potential interacting drug (the inhibitor or inducer).

Quantifying the rate of formation of 4-hydroxy propofol and its subsequent sulfate conjugate using validated analytical methods like LC-MS/MS.

The focus of such studies would be on enzymes like CYP2B6 and CYP2C9 for the initial hydroxylation step, and various sulfotransferase (SULT) isoforms for the sulfation step. frontiersin.org A drug that inhibits these enzymes could decrease the formation of 4-hydroxy propofol sulfate, potentially altering the metabolic profile and clearance of propofol. Conversely, an inducer could increase its formation.

Mechanistic Studies on Metabolite-Enzyme Interactions Beyond Primary Metabolism

The formation of 4-Hydroxy propofol sulfate is a classic example of Phase II metabolism, which occurs after the initial Phase I hydroxylation of the parent propofol molecule. derangedphysiology.com The primary enzymes responsible for this "beyond primary metabolism" step are the cytosolic sulfotransferases (SULTs). nih.gov

SULTs catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate, in this case, 4-hydroxy propofol. talkingaboutthescience.com This conjugation reaction significantly increases the water solubility of the molecule, facilitating its excretion from the body. uef.fi

Mechanistic studies in this area would aim to:

Identify specific SULT isoforms responsible for the sulfation of 4-hydroxy propofol. The SULT1 and SULT2 families are particularly important for xenobiotic metabolism. youarethehealer.org

Determine the enzyme kinetics (e.g., Km and Vmax) of the reaction, which describes the affinity of the enzyme for the substrate and the maximum rate of the reaction.

Investigate potential inhibition or activation of these SULT isoforms by 4-hydroxy propofol itself or by other compounds.

Understanding these enzyme-metabolite interactions is crucial for predicting how genetic polymorphisms in SULT enzymes or the presence of other drugs might affect the disposition of propofol. nih.gov

Development of Novel Analytical Approaches for Complex Biological Systems

The detection and quantification of 4-Hydroxy propofol sulfate in complex biological matrices such as blood, plasma, and urine presents analytical challenges due to its high polarity and the presence of numerous endogenous compounds. Consequently, significant research has been dedicated to developing sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. nih.gov

Modern analytical approaches often employ:

Simple sample preparation: Techniques like "dilute-and-analyze" are favored to minimize sample manipulation and potential for analyte loss. nih.gov

Stable isotope internal standardization: The use of a stable isotope-labeled version of the analyte is incorporated to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response.

Advanced chromatographic separation: Ultra-high performance liquid chromatography (UPLC) with sub-2 µm particle columns is used to achieve rapid and efficient separation of the metabolite from other compounds. nih.gov

The mass spectrometric detection is typically performed in the negative ionization mode, which is well-suited for sulfated compounds. The parameters for a typical LC-MS/MS method are summarized below.

ParameterDescription
Chromatography Reversed-phase UPLC with a C18 column. nih.gov
Mobile Phase Gradient elution using a mixture of an aqueous solvent and an organic solvent like acetonitrile (B52724). nih.gov
Ionization Mode Electrospray Ionization (ESI) in negative mode. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

These sophisticated analytical methods allow for the reliable quantification of 4-Hydroxy propofol sulfate, which is essential for pharmacokinetic studies and for monitoring propofol use. nih.gov

Elucidating the Role of Sulfate Conjugation in Propofol Detoxification Pathways in Model Organisms

Sulfate conjugation is a major pathway for the detoxification and elimination of a wide range of xenobiotics, including drugs and environmental toxins. nih.gov This process, also known as sulfation, converts less water-soluble compounds into highly water-soluble sulfate esters that can be readily excreted in the urine. youarethehealer.org

Research using these models can help to:

Determine the relative contribution of sulfation versus other conjugation pathways (like glucuronidation) to the total elimination of propofol.

Investigate species differences in propofol metabolism. For example, the expression and activity of specific SULT isoforms can vary between humans and common laboratory animals. nih.gov

Assess the impact of genetic or pharmacological inhibition of sulfotransferase activity on propofol pharmacokinetics and potential toxicity. By understanding how the body handles propofol through this sulfation pathway in model organisms, researchers can better extrapolate these findings to human health, contributing to a more complete picture of the drug's metabolic fate.

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing 4-Hydroxy Triamterene Sulfate Sodium Salt, and how can solubility be experimentally determined?

  • Methodological Answer: Synthesis typically involves sulfonation of 4-Hydroxy Triamterene under acidic conditions, followed by neutralization with sodium hydroxide. For solubility profiling, use the saturation shake-flask method: dissolve excess compound in water or buffered solutions (pH 1–14) at controlled temperatures (4–37°C). Quantify solubility via gravimetric analysis or UV-Vis spectroscopy, referencing pharmacopeial guidelines for classification as soluble/insoluble .

Q. How can researchers confirm the identity and purity of 4-Hydroxy Triamterene Sulfate Sodium Salt using spectroscopic and chromatographic techniques?

  • Methodological Answer: Employ a multi-technique approach:

  • FT-IR: Verify sulfate group presence (absorption bands ~1050–1250 cm⁻¹).
  • NMR: Confirm structural integrity (e.g., aromatic proton signals in 1H-NMR).
  • HPLC-PDA: Assess purity (>98%) using a C18 column and mobile phase (e.g., methanol:buffer, 70:30). Cross-validate against certified reference standards when available .

Advanced Research Questions

Q. What methodological considerations are critical when developing an HPLC protocol for quantifying 4-Hydroxy Triamterene Sulfate Sodium Salt in biological matrices?

  • Methodological Answer: Optimize chromatographic conditions to minimize matrix interference:

  • Column: C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase: 10 mM ammonium acetate (pH 4.5) and acetonitrile (70:30 v/v).
  • Detection: UV at 254 nm or diode-array detection (DAD).
    Validate the method using spike-and-recovery experiments in plasma/tissue homogenates, achieving recovery rates >85% and limits of detection (LOD) <0.1 µg/mL. For complex samples, integrate ultrasound-assisted surfactant-enhanced emulsification micro-extraction to improve sensitivity .

Q. How can conflicting data on the metabolic stability of 4-Hydroxy Triamterene Sulfate Sodium Salt in in vitro models be resolved?

  • Methodological Answer: Cross-validate results using:

  • Primary Hepatocytes: Isolate from multiple species (human, rat) to assess interspecies variability.
  • LC-MS/MS: Monitor time-dependent degradation and quantify metabolites (e.g., sulfate cleavage products).
  • Kinetic Modeling: Apply Michaelis-Menten equations to distinguish enzymatic (CYP450-mediated) vs. non-enzymatic degradation. Use deuterated internal standards (e.g., 4-Hydroxy Triamterene-d4) to control for matrix effects .

Q. What experimental strategies elucidate photodegradation pathways of 4-Hydroxy Triamterene Sulfate Sodium Salt under environmental stress?

  • Methodological Answer: Conduct forced degradation studies using a xenon arc lamp (ICH Q1B guidelines). Analyze photoproducts via:

  • UPLC-Q-TOF/MS: Identify degradation products using high-resolution mass spectrometry.
  • DFT Calculations: Predict reactive sites (e.g., sulfate group) for targeted stability enhancement.
    Correlate findings with kinetic models (zero/first-order) to establish degradation mechanisms .

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodological Answer: Standardize experimental conditions:

  • Temperature Control: ±0.1°C using water baths.
  • Ionic Strength Adjustment: Add NaCl to mimic physiological conditions.
  • Validation: Compare results against saturated sodium sulfate solutions (specific gravity 1.154–1.171) as a benchmark.
    Use ANOVA to identify variability sources (e.g., pH, counterion effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.